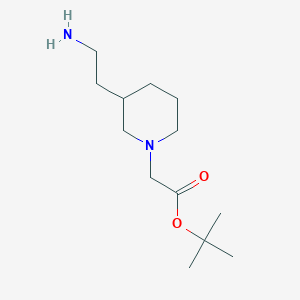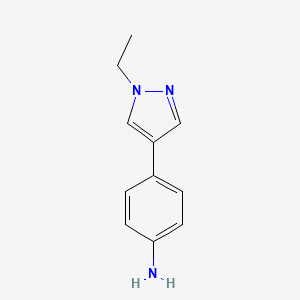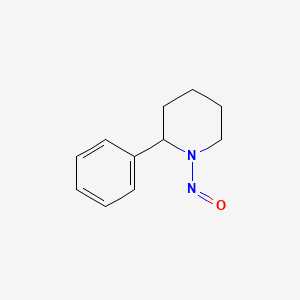![molecular formula C42H36N2 B12115090 N4,N4'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-4,4'-diamine](/img/structure/B12115090.png)
N4,N4'-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1'-biphenyl]-4,4'-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N4,N4’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-4,4’-diamine is an organic compound known for its unique structural and electronic properties This compound is characterized by the presence of two 9,9-dimethyl-9H-fluoren-2-yl groups attached to a biphenyl core via nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N4,N4’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-4,4’-diamine typically involves the following steps:
Formation of 9,9-dimethyl-9H-fluoren-2-ylamine: This intermediate can be synthesized by reacting 9,9-dimethylfluorene with an amine source under suitable conditions.
Coupling with Biphenyl: The 9,9-dimethyl-9H-fluoren-2-ylamine is then coupled with a biphenyl derivative, often using palladium-catalyzed cross-coupling reactions such as Buchwald-Hartwig amination. Typical conditions include the use of a palladium catalyst, a base like potassium carbonate, and a solvent such as toluene or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction parameters to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: N4,N4’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-4,4’-diamine can undergo oxidation reactions, typically forming quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halogens, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.
Aplicaciones Científicas De Investigación
N4,N4’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-4,4’-diamine has several notable applications in scientific research:
Organic Electronics: It is used as a hole-transport material in OLEDs and OPVs due to its excellent electronic properties and stability.
Photovoltaics: The compound is studied for its potential in enhancing the efficiency of organic solar cells.
Sensors: Its unique electronic properties make it suitable for use in chemical sensors and biosensors.
Medicinal Chemistry:
Mecanismo De Acción
The mechanism by which N4,N4’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-4,4’-diamine exerts its effects is primarily through its interaction with electronic systems. The compound’s structure allows for efficient charge transport, making it an excellent material for use in electronic devices. It interacts with molecular targets such as electron donors and acceptors, facilitating charge transfer processes essential for the operation of OLEDs and OPVs.
Comparación Con Compuestos Similares
Similar Compounds
N4,N4’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-4,4’-diamine: Known for its high hole mobility and stability.
N4,N4’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-4,4’-diamine: Another compound with similar electronic properties but different structural features.
Uniqueness
N4,N4’-Bis(9,9-dimethyl-9H-fluoren-2-yl)-[1,1’-biphenyl]-4,4’-diamine stands out due to its unique combination of high thermal stability, excellent electronic properties, and versatility in various applications. Its ability to undergo multiple types of chemical reactions further enhances its utility in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C42H36N2 |
|---|---|
Peso molecular |
568.7 g/mol |
Nombre IUPAC |
N-[4-[4-[(9,9-dimethylfluoren-2-yl)amino]phenyl]phenyl]-9,9-dimethylfluoren-2-amine |
InChI |
InChI=1S/C42H36N2/c1-41(2)37-11-7-5-9-33(37)35-23-21-31(25-39(35)41)43-29-17-13-27(14-18-29)28-15-19-30(20-16-28)44-32-22-24-36-34-10-6-8-12-38(34)42(3,4)40(36)26-32/h5-26,43-44H,1-4H3 |
Clave InChI |
WZLINIJTMPKQBL-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2=CC=CC=C2C3=C1C=C(C=C3)NC4=CC=C(C=C4)C5=CC=C(C=C5)NC6=CC7=C(C=C6)C8=CC=CC=C8C7(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[4-[(3-chlorophenyl)methyl]-1-piperazinyl]Benzenamine](/img/structure/B12115011.png)
![2-Butanone, 3,3-dimethyl-1-[(1-methylethyl)amino]-](/img/structure/B12115018.png)

![Thiazolo[4,5-b]pyridin-2-amine,n-(phenylmethyl)-](/img/structure/B12115032.png)

![1h-Indol-6-amine,4-[(phenylmethyl)sulfonyl]-](/img/structure/B12115040.png)
![2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-phenoxyphenyl)propanamide](/img/structure/B12115048.png)
![4-[[1-[[1-[2-[[3-Methyl-1-[(4-methyl-2-oxochromen-6-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B12115058.png)



![4-fluoro-2-methyl-N-{3-[(2-methylphenyl)amino]quinoxalin-2-yl}benzene-1-sulfonamide](/img/structure/B12115081.png)


